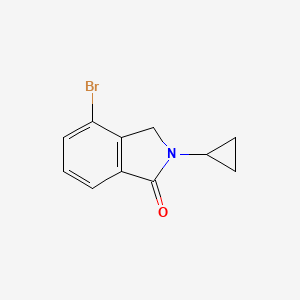![molecular formula C22H24N4O3 B3028019 Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate CAS No. 1464091-45-9](/img/structure/B3028019.png)
Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate
説明
“Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate” is a chemical compound with the CAS Number: 1464091-45-9 . It has a molecular formula of C22H24N4O3 , and an average mass of 392.451 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H24N4O3 . It includes a cyclobutyl group, a pyrazoloquinolin group, and a picolinate group . The InChI key, which is a unique identifier for the compound, is FVGFNGWVMYIEQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for this compound were not found in the search results.科学的研究の応用
Synthesis and Chemical Properties
Research on similar pyrazolo[3,4-c]quinoline derivatives focuses on their synthesis and chemical properties, including regioselectivity and reaction mechanisms. Studies have developed methods for synthesizing antioxidant pyrazolo[3,4-c]quinolin-3,4-diones, highlighting their potential as antioxidants and the importance of kinetic control in their synthesis (Isabelle Tomassoli et al., 2016). Similarly, the creation of N-acylhydrazones and their structural characterization by NMR spectroscopy has been detailed, providing insights into the stereochemical behavior of these compounds in solution (Rubina Munir et al., 2021).
Biological Activities
The structural diversity of pyrazolo[3,4-c]quinoline derivatives and related compounds offers a wide range of biological activities. These activities include antimicrobial properties, as observed in synthesized pyrazole derivatives containing 2-methylquinoline ring systems, which showed significant antibacterial activity against various strains (G. Raju et al., 2016). The exploration of novel pyrazolo[3,4-b]quinoline derivatives as potential antimicrobial agents further underscores the pharmaceutical relevance of these compounds (B. S. Holla et al., 2006).
Antioxidant and Antimalarial Potential
Certain quinoline derivatives have been synthesized and evaluated for their antioxidant properties in lubricating grease, demonstrating the chemical versatility and potential industrial applications of these compounds (Modather F. Hussein et al., 2016). Furthermore, the antimalarial potential of novel quinoline-pyrazolopyridine derivatives has been investigated, with some derivatives showing considerable potency against Plasmodium falciparum in both in vitro and in vivo studies (D. Saini et al., 2016).
Safety and Hazards
特性
IUPAC Name |
methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-5H-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)17-11-13(9-10-23-17)12-26-20-18(19(25-26)14-5-4-6-14)15-7-2-3-8-16(15)24-21(20)27/h9-11,14H,2-8,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFNGWVMYIEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CN2C3=C(C4=C(CCCC4)NC3=O)C(=N2)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103472 | |
| Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-45-9 | |
| Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B3027938.png)

![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)
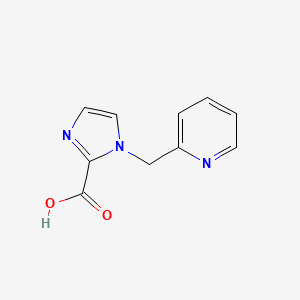
![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
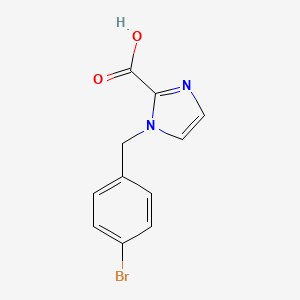
![(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine](/img/structure/B3027946.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
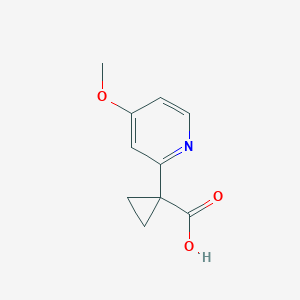
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
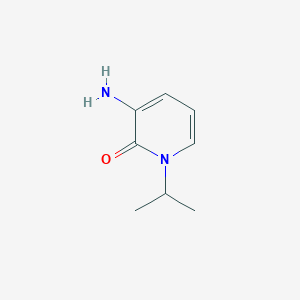
![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)
![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)
